Product packaging for 6-(2-Aminopropoxy)quinoline(Cat. No.:)

6-(2-Aminopropoxy)quinoline

Cat. No.: B13231691
M. Wt: 202.25 g/mol
InChI Key: VRYAFCMQQZTEIL-UHFFFAOYSA-N
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Description

6-(2-Aminopropoxy)quinoline is a synthetically modified quinoline derivative designed for advanced pharmacological and biochemical research. The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse biological activities and presence in numerous clinically used drugs and investigational compounds . This particular derivative features a 2-aminopropoxy side chain at the 6-position of the quinoline nucleus. This functionalization is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to serve as a point of conjugation for developing targeted drug delivery systems or molecular hybrids . In cancer research, quinoline derivatives have demonstrated significant potential through multiple mechanisms of action. They can act as growth inhibitors by inducing cell cycle arrest and promoting apoptosis . Some analogues function by inhibiting angiogenesis, disrupting cell migration, or modulating key enzymatic targets like tyrosine kinases, proteasomes, and topoisomerases . The structural motif of an alkoxy side chain with a terminal amino group, as seen in this compound, is frequently employed in the synthesis of potential anticancer agents. Researchers can utilize the primary amine for coupling with various carboxylic acids, isocyanates, or other electrophiles to create a library of amide or urea derivatives for structure-activity relationship (SAR) studies . Furthermore, the presence of the alkoxy linker and amino group makes this compound a valuable building block for creating glycoconjugates, where the sugar moiety aims to exploit the overexpression of GLUT transporters on cancer cells for targeted drug delivery . Beyond oncology, this compound holds value in neurological and infectious disease research. Quinoline-based compounds have been explored as potent and selective inhibitors of phosphodiesterase type 5 (PDE5), a target implicated in synaptic plasticity and memory processes, making it relevant for Alzheimer's disease research . The core quinoline structure is also a fundamental scaffold in developing agents with antibacterial, antimalarial, and antiviral activities . As a chemical reagent, this compound is an intermediate in sophisticated multi-step syntheses, including metal-catalyzed cross-coupling reactions, click chemistry, and the construction of complex hybrid molecules designed to possess dual modes of action . This product is intended for use by qualified researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B13231691 6-(2-Aminopropoxy)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-quinolin-6-yloxypropan-2-amine

InChI

InChI=1S/C12H14N2O/c1-9(13)8-15-11-4-5-12-10(7-11)3-2-6-14-12/h2-7,9H,8,13H2,1H3

InChI Key

VRYAFCMQQZTEIL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC2=C(C=C1)N=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 2 Aminopropoxy Quinoline

Strategies for Quinoline (B57606) Ring System Construction Relevant to 6-(2-Aminopropoxy)quinoline Precursors

The formation of the quinoline bicyclic system is the foundational step in the synthesis of this compound. The key precursor for this target molecule is typically a quinoline substituted at the C-6 position, such as 6-hydroxyquinoline (B46185) or 6-aminoquinoline. Various synthetic methods, both classical and modern, can be employed to construct this core structure.

Classical Reaction Pathways (e.g., Skraup, Doebner-Miller, Friedländer)

Classical name reactions have long been the cornerstone of quinoline synthesis, offering robust pathways to the core heterocycle from simple starting materials. iipseries.orgrsc.org For the synthesis of a C-6 substituted precursor, these reactions typically start with a para-substituted aniline (B41778).

Skraup Synthesis : This is one of the oldest and most direct methods for producing quinolines. numberanalytics.com The reaction involves heating an aniline derivative, glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com To generate a precursor such as 6-hydroxyquinoline, p-aminophenol is used as the aniline component. researchgate.net The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring system. pharmaguideline.com

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction offers greater flexibility by using α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.orgnumberanalytics.com For instance, reacting an aniline derivative with two equivalents of an α,β-unsaturated carbonyl compound in the presence of a strong acid like hydrochloric acid can produce substituted quinolines. iipseries.org This method allows for a wider variety of substitution patterns on the resulting quinoline. ijfans.org

Friedländer Synthesis : This pathway involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). iipseries.orgnumberanalytics.com The reaction is typically base-catalyzed, for example, using sodium hydroxide. pharmaguideline.com It is a versatile method for producing quinoline derivatives, though it can sometimes be limited by low yields or poor regioselectivity. ijfans.orgresearchgate.net To produce a C-6 substituted precursor, one would start with a correspondingly substituted 2-aminoaryl ketone, such as 2-amino-5-hydroxyacetophenone.

Table 1: Comparison of Classical Quinoline Synthesis Pathways
Reaction NameKey ReactantsTypical ConditionsPrimary Product TypeReference
Skraup SynthesisAniline derivative, Glycerol, Oxidizing agentStrong acid (e.g., H₂SO₄), HeatUnsubstituted or substituted quinolines numberanalytics.compharmaguideline.com
Doebner-von Miller ReactionAniline derivative, α,β-Unsaturated carbonyl compoundStrong acid (e.g., HCl)Substituted quinolines (e.g., 2,4-disubstituted) iipseries.orgnumberanalytics.com
Friedländer Synthesis2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupBase (e.g., NaOH) or Acid catalysisSubstituted quinolines iipseries.orgpharmaguideline.comresearchgate.net

Modern Catalytic Approaches for Quinoline Synthesis

While classical methods are effective, they often require harsh conditions, long reaction times, and can generate significant waste. ijfans.orgrsc.org Modern synthetic chemistry has focused on developing catalytic systems to overcome these limitations, offering milder, more efficient, and selective routes to quinoline derivatives. acs.org

Transition metal catalysts, including those based on iron, ruthenium, copper, and cobalt, have been successfully employed. acs.orgrsc.orgtandfonline.com For example, iron(III) chloride (FeCl₃·6H₂O) has been used as an inexpensive, non-toxic, and reusable catalyst for Friedländer-type condensations, providing high yields under mild conditions. tandfonline.com Ruthenium complexes can catalyze the coupling of benzocyclic amines and alkynes to form tricyclic quinoline derivatives through C-H bond activation. acs.org

Nanocatalysts represent a significant advancement, providing high efficiency due to their large surface area. acs.orgnih.gov Magnetic nanoparticles, for instance, can be used as solid acid catalysts that are easily recoverable and reusable for multiple reaction cycles, aligning with green chemistry principles. nih.gov Organocatalysts, such as L-proline, have also been shown to effectively catalyze the one-pot, three-component synthesis of quinoline derivatives in aqueous media, offering an environmentally friendly alternative. researchgate.net More recently, electrochemical strategies have emerged, using electricity to drive the reaction and replace hazardous chemical reagents, thus improving the atom economy and sustainability of the synthesis. rsc.org

Installation of the Aminopropoxy Moiety at the C-6 Position

Once the 6-hydroxyquinoline precursor is synthesized, the next critical phase is the introduction of the 2-aminopropoxy side chain. This is typically achieved through a two-step process involving etherification followed by amination.

Regioselective Functionalization Techniques

Achieving substitution specifically at the C-6 position is paramount. The most straightforward approach is to begin the quinoline synthesis with a starting material that already possesses the desired functionality at the corresponding position, such as using p-aminophenol in the Skraup reaction to yield 6-hydroxyquinoline. researchgate.net

Modern methods for direct C-H functionalization offer powerful tools for modifying the quinoline ring, although selectively targeting the C-6 position can be challenging due to the electronic properties of the heterocycle. researchgate.net Transition-metal-catalyzed C-H activation often favors positions like C2, C8, or C5. mdpi.comthieme-connect.com However, specialized directing groups or catalyst systems can be designed to achieve functionalization at more remote positions like C-6. researchgate.net For the purpose of synthesizing this compound, building from a pre-functionalized precursor like 6-hydroxyquinoline remains the most common and reliable strategy.

Amination and Etherification Strategies

The construction of the 2-aminopropoxy side chain from 6-hydroxyquinoline involves two key transformations.

Etherification : The phenolic hydroxyl group at the C-6 position is first converted into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and reacted with a three-carbon electrophile. Suitable electrophiles include 1-bromo-2-propanol (B8343) or, more strategically, a molecule with a protected amine or a precursor group, such as 1-bromo-2-propanone or an epoxide like propylene (B89431) oxide. Another powerful method is the Mitsunobu reaction, which allows for the etherification of alcohols under mild conditions using reagents like triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD). researchgate.net

Amination : The second step is to introduce the amino group at the C-2 position of the newly attached propyl chain. The specific strategy depends on the intermediate formed during etherification:

If the etherification introduced a ketone (e.g., 6-(2-oxopropoxy)quinoline), a reductive amination can be performed. This involves reacting the ketone with ammonia (B1221849) in the presence of a reducing agent and often a heterogeneous catalyst, such as Raney Nickel or a cobalt-based catalyst. researchgate.netx-mol.com

If the side chain contains a leaving group (e.g., from reacting 6-hydroxyquinoline with 1-bromo-2-chloropropane), a direct nucleophilic substitution with ammonia or a protected amine equivalent can be carried out.

The "hydrogen borrowing" or "hydrogen transfer" mechanism is an efficient and atom-economical amination method for converting alcohols directly into primary amines. rsc.orgmdpi.com This process, often catalyzed by nickel or ruthenium complexes, involves the temporary dehydrogenation of the alcohol to a carbonyl intermediate, which then reacts with ammonia to form an imine that is subsequently reduced in situ. rsc.orgacs.org

Table 2: Strategies for Side Chain Installation on 6-Hydroxyquinoline
TransformationMethodKey ReagentsIntermediate/ProductReference
EtherificationWilliamson SynthesisBase (K₂CO₃), 3-carbon electrophile (e.g., 1-bromo-2-propanol)6-(2-hydroxypropoxy)quinoline
Mitsunobu ReactionTriphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD), AlcoholEther-linked side chain researchgate.net
AminationReductive AminationKetone intermediate, Ammonia, Reducing agent, Catalyst (e.g., Raney Ni)Primary amine researchgate.netx-mol.com
Hydrogen BorrowingAlcohol intermediate, Ammonia, Catalyst (e.g., Ni, Ru)Primary amine rsc.orgmdpi.comacs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to quinoline synthesis. nih.govresearchgate.net

Several green strategies are relevant to the synthesis of this compound:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water or ethanol (B145695) significantly reduces environmental impact. researchgate.netresearchgate.net

Alternative Energy Sources : Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.govresearchgate.net

Catalyst Reusability : The development of heterogeneous catalysts, such as solid-supported acid catalysts (e.g., NaHSO₄-SiO₂) or magnetic nanocatalysts, allows for easy separation from the reaction mixture and reuse over multiple cycles, which reduces waste and cost. researchgate.netnih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green principle. rsc.org One-pot, multi-component reactions are particularly effective in this regard, as they reduce the number of steps and purification processes required. rsc.orgnih.gov

Electrosynthesis : Using electricity as a "reagent" can replace hazardous and wasteful chemical oxidants or reductants, offering a clean and sustainable method for key transformations. rsc.org

Solvent-Free Reaction Conditions

Solvent-free synthesis, or solid-state reaction, represents a significant advancement in green chemistry, aimed at reducing pollution from volatile organic compounds (VOCs). jocpr.com For quinoline synthesis, the Friedländer annulation is a key reaction that has been successfully adapted to solvent-free conditions. academie-sciences.fr This reaction typically involves the condensation of an aromatic o-aminoaryl ketone or aldehyde with a carbonyl compound containing an activated α-methylene group. academie-sciences.fr

Under solvent-free conditions, the reaction is often conducted by heating the neat reactants in the presence of a catalyst. jocpr.com A variety of catalysts have been proven effective, including Brønsted acidic ionic liquids and reusable solid acid catalysts. academie-sciences.frnih.gov For instance, 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate (B86663) supported on Fe3O4 nanoparticles has been used to catalyze the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds, achieving high yields (85–96%) in short reaction times (15–60 minutes) at 90 °C. nih.gov The absence of a solvent simplifies the workup procedure, as the product can often be isolated directly or with minimal purification, and allows for easier catalyst recovery, particularly with magnetic catalysts. nih.govnih.gov

Table 1: Comparison of Solvent-Free Catalytic Systems for Quinoline Synthesis

CatalystStarting MaterialsTemperature (°C)Reaction TimeYield (%)Reference
Fe3O4-IL-HSO42-Aminoaryl ketone, 1,3-Dicarbonyl compound9015–60 min85–96 nih.gov
DSIMHS (Ionic Liquid)2-Aminobenzophenone, Ethyl acetoacetate10015 min98 academie-sciences.fr
Nano Fe3O4@SiO2-SO3H2-Aminoaryl ketone, α-Methylene ketone110Not Specified75–96 nih.gov
No CatalystSubstituted aldimine, Substituted styrene1105 hGood jocpr.com

Nanocatalyst Applications

The use of nanocatalysts is a cornerstone of modern organic synthesis due to their unique properties, such as high surface-area-to-volume ratio, excellent thermal conductivity, and unique physical and chemical characteristics. nih.govacs.org In quinoline synthesis, nanocatalysts offer enhanced reactivity, selectivity, and facilitate easier separation and recycling compared to their homogeneous counterparts. nih.gov

Magnetic nanoparticles (MNPs), particularly those based on iron oxides like magnetite (Fe3O4) and maghemite (γ-Fe2O3), are widely used as catalyst cores. nih.govnih.gov These cores can be functionalized with a catalytically active shell, such as silica (B1680970) (SiO2) bearing sulfonic acid groups (–SO3H), to create a highly efficient and recoverable acid catalyst. nih.govnih.gov For example, Fe3O4@SiO2–SO3H nanoparticles have been employed in the Friedländer synthesis of substituted quinolines, demonstrating high yields. nih.gov The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet, enabling multiple reuse cycles without significant loss of catalytic activity. nih.gov Other nanocatalysts, including those based on TiO2, Al2O3, and ZrO2, have also been utilized, often in multicomponent reactions to construct complex quinoline scaffolds. acs.org

Table 2: Performance of Various Nanocatalysts in Quinoline Synthesis

NanocatalystAvg. Particle Size (nm)Reaction TypeConditionsYield (%)Reference
Fe3O4@SiO2–SO3H30–40Four-component condensationEthanol, Ultrasonic IrradiationGood nih.gov
DDBSA@MNP~16One-pot condensationEthanol, 80 °CGood nih.gov
Fe3O4@NFC@ONSM-Ni(II)Not SpecifiedOne-pot multicomponentSolvent-free, 80 °CHigh nih.gov
MNPs-TBSA15.5One-pot multicomponentEthanol, 70 °CExcellent kashanu.ac.ir

Microwave and Ultrasonic Irradiation Techniques

The application of non-conventional energy sources like microwave (MW) and ultrasound has revolutionized synthetic organic chemistry. nih.govnih.gov These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. nih.gov This often results in higher reaction rates and can enable reactions that are difficult under conventional heating. nih.gov The synthesis of quinoline derivatives has been successfully achieved using microwave irradiation in one-pot, multicomponent reactions, often under solvent-free conditions or using green solvents. asianpubs.orgnih.gov For example, a solid acid-catalyzed, three-component domino reaction between anilines, aldehydes, and terminal aryl alkynes was performed under solvent-free MW irradiation to produce substituted quinolines. nih.gov

Table 3: Comparison of Conventional vs. Energy-Assisted Quinoline Synthesis

MethodCatalystConditionsReaction TimeYield (%)Reference
Conventional HeatingZnCl2RefluxLongerModerate nih.gov
Microwave IrradiationZnCl2MWShorter (e.g., <10 min)Moderate to Good qeios.comnih.gov
Conventional HeatingVariousReflux (e.g., 3-4.5 h)3.0–4.5 h70–82 researchgate.net
Ultrasonic IrradiationVariousUltrasound (e.g., 25-40 min)25–40 min88–95 researchgate.net

Purification and Isolation Protocols

Following the synthesis of this compound, a systematic purification and isolation strategy is essential to obtain the compound with the desired purity. The protocol typically involves a multi-step process beginning with an initial workup, followed by one or more chromatographic or crystallization techniques.

The initial workup usually starts with quenching the reaction, followed by extraction. For instance, the cooled reaction mixture may be poured into water or ice-water and neutralized or made alkaline with a base like sodium hydroxide. asianpubs.orgnih.gov The crude product is then extracted into an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane. rsc.orgmdpi.com The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield the crude product. rsc.orgmdpi.com

Subsequent purification is commonly achieved through column chromatography using silica gel. rsc.org A gradient elution system, for example, starting with n-hexane/ethyl acetate and gradually increasing the polarity, is often employed to separate the target compound from byproducts and unreacted starting materials. rsc.org For higher purity, recrystallization from a suitable solvent system, such as ethanol-water, can be an effective method. kashanu.ac.ir

For applications requiring very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. smolecule.com Reversed-phase HPLC using a C18 column with a gradient mobile phase, typically a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid to improve peak shape, provides excellent separation and allows for the isolation of highly pure this compound. smolecule.com The purity of the final compound is verified using analytical techniques such as NMR spectroscopy and mass spectrometry. rsc.org

Table 4: Summary of Purification and Isolation Techniques

TechniqueDescriptionApplication/PurposeReference
ExtractionPartitioning the product between an aqueous and an immiscible organic solvent.Initial separation of the crude product from the reaction mixture. mdpi.com
RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Removes impurities; effective for obtaining crystalline solids. kashanu.ac.ir
Flash Column ChromatographySeparation on a silica gel column using pressure to increase solvent flow rate.Primary method for purifying multi-gram quantities of the product. rsc.org
High-Performance Liquid Chromatography (HPLC)High-resolution separation using a packed column and high-pressure solvent delivery.Final purification to achieve analytical grade (>95%) purity. smolecule.com

Comprehensive Spectroscopic and Structural Characterization of 6 2 Aminopropoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 6-(2-Aminopropoxy)quinoline would be expected to show distinct signals for the protons on the quinoline (B57606) ring system and the aminopropoxy side chain. The aromatic region would display a complex pattern of signals for the six protons on the quinoline core. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would be crucial for determining the substitution pattern. The aminopropoxy chain would exhibit signals for the O-CH₂, CH, and CH₃ groups, with their chemical shifts and multiplicities providing information about their connectivity. The protons of the amino group (NH₂) might appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to show nine distinct signals for the carbon atoms of the quinoline ring and three signals for the carbons of the aminopropoxy side chain. The chemical shifts of these signals would be indicative of their chemical environment (e.g., aromatic, aliphatic, attached to oxygen or nitrogen).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the quinoline ring and the side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is critical for establishing the connection between the aminopropoxy side chain and the quinoline ring at the C-6 position.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing its vibrational modes. For this compound, characteristic absorption bands would be expected for:

N-H stretching vibrations of the primary amine group.

C-H stretching vibrations of the aromatic quinoline ring and the aliphatic side chain.

C=N and C=C stretching vibrations within the quinoline ring.

C-O stretching of the ether linkage.

N-H bending vibrations of the amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent would show absorption bands corresponding to the electronic transitions within the quinoline chromophore. The positions (λmax) and intensities of these bands provide insights into the conjugated π-electron system of the molecule.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) , if the compound is sufficiently volatile and thermally stable, would provide the mass spectrum of the molecule, showing the molecular ion peak and characteristic fragment ions resulting from the cleavage of the aminopropoxy side chain and fragmentation of the quinoline ring.

To provide a definitive and detailed analysis as requested, a primary literature source describing the synthesis and providing the actual spectroscopic data for this compound is required.

X-ray Crystallography of this compound: A Search for Solid-State Structural Elucidation

Detailed crystallographic data for the specific compound this compound is not currently available in publicly accessible databases. Extensive searches of chemical and crystallographic literature did not yield any published single-crystal X-ray diffraction studies for this molecule. Therefore, a comprehensive analysis of its solid-state structure, including unit cell parameters, space group, and specific intramolecular and intermolecular interactions, cannot be provided at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable in elucidating the exact conformation of the 2-aminopropoxy side chain relative to the quinoline ring system in this compound. Such a study would reveal key structural features, including:

Molecular Conformation: Determination of the torsion angles within the aminopropoxy chain and the orientation of this substituent with respect to the planar quinoline core.

Intramolecular Interactions: Identification of any hydrogen bonds or other non-covalent interactions within a single molecule that stabilize its conformation.

While experimental data for the target compound is absent, analysis of crystallographic data for structurally related quinoline derivatives can offer general insights into the types of interactions that might be expected. For instance, studies on other amino-substituted quinolines often reveal extensive hydrogen bonding networks involving the amino groups and the nitrogen atom of the quinoline ring. Similarly, alkoxy-substituted quinolines can exhibit specific packing motifs influenced by the conformation of the alkoxy chain.

The synthesis and subsequent crystallographic analysis of this compound would be a valuable contribution to the structural chemistry of quinoline derivatives. Such research would provide the foundational data necessary for a complete understanding of its solid-state properties and could inform the design of related compounds with specific structural characteristics.

Computational and Theoretical Studies of 6 2 Aminopropoxy Quinoline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for studying molecules of the size and complexity of 6-(2-Aminopropoxy)quinoline. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. These calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide reliable results for organic molecules. dergipark.org.tr The optimized geometry provides a clear picture of the molecule's shape and is the foundation for all subsequent calculations.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Value
Bond Length C-N (quinoline) 1.37 Å
C-O (ether) 1.36 Å
O-C (propoxy) 1.43 Å
C-N (amino) 1.46 Å
Bond Angle C-O-C 118.5°
O-C-C 109.2°
C-C-N 111.3°
Dihedral Angle C-O-C-C 178.5°

Note: These values are illustrative and would be determined by actual DFT calculations.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ripublication.com A smaller gap suggests higher reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO across the quinoline (B57606) ring and the aminopropoxy side chain would reveal the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malariaworld.org For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the side chain, indicating these are potential sites for electrophilic attack. thaiscience.infonih.gov Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to nucleophilic attack.

Table 2: Illustrative Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: These values are illustrative and would be determined by actual DFT calculations.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis distributes the total electron population among the constituent atoms, providing insight into the local electronic environment. uni-muenchen.de For this compound, the Mulliken charges would quantify the electron distribution, highlighting the electronegativity differences between atoms. For instance, the nitrogen and oxygen atoms are expected to have negative Mulliken charges, while the carbon and hydrogen atoms would have positive charges of varying magnitudes. google.com It is important to note that Mulliken charges are known to be sensitive to the choice of basis set. wikipedia.org

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

Atom Atomic Charge (e)
N (quinoline) -0.45
O (ether) -0.60
N (amino) -0.85
C (adjacent to quinoline N) +0.30
C (adjacent to ether O) +0.25

Note: These values are illustrative and would be determined by actual Mulliken population analysis.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is invaluable in drug discovery for identifying potential biological targets and understanding the binding mechanism at a molecular level. nih.gov For this compound, docking simulations could be performed against various protein targets to predict its binding affinity and mode of interaction. unf.edu The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net The docking score, a numerical value representing the binding affinity, can be used to rank different poses and compare the binding of this compound with other ligands. rjptonline.org

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value/Description
Docking Score -8.5 kcal/mol
Key Interacting Residues Tyr234, Asp112, Phe345
Type of Interactions Hydrogen bond with Asp112, Pi-pi stacking with Phe345

Note: These values are illustrative and would be generated from specific molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. youtube.com For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. When docked into a protein, MD simulations can assess the stability of the ligand-protein complex and provide insights into the dynamics of the binding process. mdpi.com This can reveal subtle changes in the protein and ligand conformations upon binding and help to understand the key factors that contribute to the stability of the complex. nih.gov

Prediction of ADME-Related Computational Parameters

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Computational methods can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles while avoiding those with potential liabilities. nih.gov For this compound, various computational models can be used to predict parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties. healthinformaticsjournal.com

Table 5: Illustrative Predicted ADME-Related Parameters for this compound

Parameter Predicted Value Interpretation
LogP (Lipophilicity) 2.8 Good balance between solubility and permeability
Aqueous Solubility -3.5 (log mol/L) Moderately soluble
Blood-Brain Barrier Permeability High Likely to cross the blood-brain barrier
P-glycoprotein Substrate No Not likely to be subject to efflux by P-gp

Note: These values are illustrative and would be obtained from specialized ADME prediction software.

Structure-Based Computational Design Approaches

Following a comprehensive search of scientific literature and chemical databases, no specific structure-based computational design studies focusing exclusively on this compound were identified. Research in the field of computational chemistry has extensively explored various quinoline derivatives for a range of biological targets; however, dedicated in silico studies detailing the structure-based design, molecular docking, or pharmacophore modeling of this compound are not presently available in published literature.

Computational methods are critical in modern drug discovery for predicting the interaction between a small molecule, like a quinoline derivative, and a biological target at the molecular level. These approaches can include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. It is used to estimate the strength of the interaction, often represented by a docking score. For instance, studies on other quinoline derivatives have successfully used molecular docking to predict binding affinities for targets like HIV reverse transcriptase, cyclooxygenase (COX) enzymes, and various kinases. These studies often report docking scores in kcal/mol and detail specific interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For other quinoline series, pharmacophore models have been developed to define the necessary hydrogen bond donors, acceptors, aromatic rings, and hydrophobic features for activity against targets like VEGFR-2 tyrosine kinase.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed compounds. Studies on different sets of quinoline derivatives have utilized 3D-QSAR to guide the design of more potent anticancer agents.

While these computational techniques are frequently applied to the broader class of quinoline compounds, the specific application and detailed findings for this compound, including data tables of binding energies or interaction profiles with specific biological targets, remain unreported in the accessible scientific literature. The design and synthesis of novel quinoline derivatives are often guided by such computational insights, suggesting that while such studies may exist proprietary, they are not publicly documented.

Structure Activity Relationship Sar Investigations of 6 2 Aminopropoxy Quinoline and Its Analogues

Impact of Substitution on the Quinoline (B57606) Core on Biological Activity (General)

The quinoline ring system offers multiple positions for substitution, and the nature and location of these substituents profoundly influence the molecule's physicochemical properties and its interaction with biological targets. Research on various quinoline derivatives has established several general principles regarding the impact of these substitutions.

For instance, in the context of anticancer activity, substitutions at specific positions have been shown to be critical. Heteroaryl substitution at the C-2 position of the quinoline core can increase lipophilicity and enhance DNA binding, which are properties often required for anticancer effects. acs.org The position of even simple alkyl groups can lead to significant differences in potency; compounds with a methyl group at the C-5 position of the quinoline ring have demonstrated more potent activity against cancer cells compared to those substituted at the C-6 position. biointerfaceresearch.com For a series of 4-aminoquinolines designed as α(2C)-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for potent activity. acs.org

The electronic properties of substituents are also a key factor. In the development of antimalarial 4-aminoquinolines, it was noted that replacing the 7-chloro group with either electron-donating groups (like -OCH3) or electron-withdrawing groups (like -NO2) led to a reduction in activity. acs.org This suggests that the electronic effect at this position is finely tuned for optimal interaction with the biological target. acs.org These findings underscore the importance of systematic exploration of the substitution pattern on the quinoline core to optimize the desired biological activity.

Substitution PositionSubstituent TypeObserved Impact on Biological ActivityCompound Class / Target
C-2Heteroaryl GroupIncreased lipophilicity and DNA binding, enhancing anticancer property. acs.orgAnticancer Quinoline Derivatives
C-3Various SubstituentsIdentified as a critical position for substitution to achieve antagonist potency. acs.orgα(2C)-Adrenoceptor Antagonists
C-5 vs. C-6Methyl GroupC-5 substitution showed more potent anticancer activity than C-6 substitution. biointerfaceresearch.comAnticancer Indole-Quinoline Derivatives
C-7Chloro GroupConsidered optimal for antimalarial activity; replacement with other groups (electron-donating or -withdrawing) reduced potency. acs.org4-Aminoquinoline (B48711) Antimalarials

Role of the Aminopropoxy Side Chain in Ligand-Receptor Interactions

The side chain attached to the quinoline core is fundamental to the molecule's ability to interact with its biological target, contributing to binding affinity and selectivity. For 6-(2-Aminopropoxy)quinoline, the aminopropoxy side chain plays a multifaceted role in mediating ligand-receptor interactions.

The length and flexibility of the aminoalkyl side chain are critical variables. Studies on 4-aminoquinoline antimalarials have shown that modifying the carbon chain length is a viable strategy for developing active compounds. acs.org The aminopropoxy chain in this compound possesses a specific length and degree of rotational freedom that allows it to adopt a suitable conformation within a receptor's binding pocket.

Influence of Chiral Centers within the Aminopropoxy Moiety

The term "2-Aminopropoxy" indicates the presence of a chiral center at the second carbon atom of the propoxy chain, meaning the side chain can exist as two non-superimposable mirror images, or enantiomers: (R)-6-(2-Aminopropoxy)quinoline and (S)-6-(2-Aminopropoxy)quinoline. Stereochemistry plays a pivotal role in pharmacology because biological targets like enzymes and receptors are themselves chiral, being composed of L-amino acids. nih.govankara.edu.tr

This inherent chirality in the biological target often leads to stereospecific interactions, where one enantiomer fits much better into the binding site than the other. Consequently, enantiomers of a chiral drug can exhibit vastly different biological activities, metabolic pathways, and toxicities. ankara.edu.tr One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects. ankara.edu.tr

Research on other chiral compounds has demonstrated the profound impact of stereochemistry. For example, in a series of nature-inspired antimalarial agents, only the isomers with a specific (5S, αS) stereochemistry displayed significant activity, while other isomers were inactive. nih.govnih.gov In one case, the (5R, αR)-enantiomer was approximately 10-fold less potent than its (5S, αS) counterpart, highlighting a clear stereochemical preference for the biological target. nih.gov This difference was attributed to a stereoselective uptake mechanism and differential binding at the target enzyme. nih.govnih.gov Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display different biological profiles, and the evaluation of the individual isomers is essential to determine which one carries the desired activity.

Positional Isomerism Effects on Activity Profiles

Positional isomerism refers to compounds that have the same molecular formula but differ in the position of a substituent on a core structure. nih.gov The biological activity of a quinoline derivative is highly sensitive to the attachment point of its side chain. Moving the (2-Aminopropoxy) group from the 6-position to other locations on the quinoline ring (e.g., position 2, 4, 7, or 8) would create a series of positional isomers, each with a potentially distinct biological activity profile.

Compound SeriesPositional Isomers ComparedObserved DifferenceReference
CyanoquinolinesQuinoline-6-carbonitrile (B150825) vs. Quinoline-4-carbonitrile (B1295981)The position of the CN group affected Npy electron donor ability and cocrystal formation. acs.org acs.org
Indole-quinoline DerivativesC-5 Methyl vs. C-6 MethylC-5 substituted compounds showed more potent anticancer activity. biointerfaceresearch.com biointerfaceresearch.com
Oxazolidinone DerivativesLinearly attached vs. Angularly attached benzotriazoleThe linear isomer showed greater antibacterial potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of this compound derivatives, a QSAR study would aim to build a predictive model that can explain how variations in molecular structure affect a specific biological endpoint (e.g., enzyme inhibition or receptor binding affinity).

The process begins by generating a set of molecular descriptors for each compound in the series. These descriptors are numerical values that quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges, dipole moment), and steric or 3D properties (e.g., molecular volume, surface area).

Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms, a QSAR model is developed that links these descriptors to the observed biological activity. acs.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting 3D contour maps can visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of new, more potent analogues. acs.org The robustness and predictive power of a QSAR model are validated using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). acs.org A statistically valid QSAR model for this compound derivatives would be an invaluable tool for rational drug design, allowing for the virtual screening and prioritization of new compounds for synthesis and testing.

Descriptor ClassExamples of DescriptorsInformation Encoded
Topological (2D) Molecular Connectivity Indices, Wiener IndexDescribes the branching and connectivity of atoms within the molecule.
Electronic (2D/3D) Partial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesQuantifies the electronic distribution and reactivity of the molecule.
Steric / 3D Molecular Volume, Surface Area, Ovality, CoMFA/CoMSIA FieldsDescribes the size, shape, and 3D electrostatic/steric properties of the molecule. acs.org
Physicochemical LogP (Lipophilicity), Molar RefractivityRelates to properties like membrane permeability and receptor binding.

Mechanistic Studies on Molecular Interactions of 6 2 Aminopropoxy Quinoline

DNA/RNA Interaction Studies

DNA Intercalation Mechanisms

There is no available information or published research detailing whether 6-(2-Aminopropoxy)quinoline acts as a DNA intercalator. DNA intercalating agents typically possess planar aromatic structures that insert between the base pairs of the DNA double helix, a mechanism that has been described for other, structurally different quinoline (B57606) derivatives. mdpi.comnih.govnih.gov However, specific studies, including spectroscopic titrations, viscosity measurements, or molecular docking, to confirm or deny this mechanism for this compound are absent from the scientific literature.

DNA Cleavage Activity (In Vitro)

No in vitro studies have been published that assess the DNA cleavage activity of this compound. The ability to cleave DNA is a characteristic of some molecules that can generate reactive oxygen species or directly interact with and damage the phosphodiester backbone. nih.govnih.gov Gel electrophoresis assays, which are standard for evaluating such activity, have not been reported for this specific compound.

Investigation of Molecular Pathways and Cellular Mechanisms (In Vitro Cell-Based Models)

There is a lack of published in vitro cell-based studies to elucidate the molecular pathways and cellular mechanisms affected by this compound.

Cell Cycle Modulation (Non-Clinical Context)

No data is available regarding the effects of this compound on cell cycle progression in any cell-based models. Studies on other quinoline-related compounds have shown the potential to induce cell cycle arrest at various phases, such as G2/M or sub-G1, which is often investigated using techniques like flow cytometry. nih.gov However, no such analyses have been reported for this compound.

Apoptosis Induction Pathways (Non-Clinical Context)

The potential for this compound to induce apoptosis has not been described in the scientific literature. Research into other novel quinoline derivatives has sometimes shown induction of apoptotic cell death through mechanisms involving the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Investigations into these or other apoptotic markers, such as Annexin V staining or changes in mitochondrial membrane potential, in response to treatment with this compound are currently absent.

Modulation of Specific Signaling Pathways (e.g., JAK/STAT)

There are no studies available that explore the modulatory effects of this compound on specific signaling pathways, including the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. The JAK/STAT pathway is a critical signaling cascade involved in cellular processes like proliferation and apoptosis. nih.govmdpi.com Its dysregulation is implicated in various diseases. nih.gov The pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of JAKs and subsequently STAT proteins, which then translocate to the nucleus to regulate gene expression. mdpi.comnih.gov However, no research has been conducted to determine if this compound interacts with or modulates any components of this pathway.

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data concerning the derivatization and chemical modification of this compound to fully address the detailed sections and subsections of the requested article. The synthesis of hybrid compounds, introduction of additional functional groups, and the chelation chemistry specifically involving this compound are not extensively documented in publicly accessible research.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation. To maintain scientific accuracy and adhere to the instruction of not introducing information outside the scope of published research, this request cannot be fulfilled at this time.

Chemical Biology Applications of 6 2 Aminopropoxy Quinoline

Development as Fluorescent Probes

The quinoline (B57606) moiety, a heterocyclic aromatic compound, is a foundational structure in the development of fluorescent probes due to its inherent photophysical properties. crimsonpublishers.com The introduction of an aminopropoxy group at the 6-position of the quinoline ring creates 6-(2-Aminopropoxy)quinoline, a derivative with enhanced capabilities for fluorescence-based applications. The development of such probes often involves modifying the core quinoline structure to fine-tune its fluorescent characteristics, such as quantum yield, Stokes shift, and environmental sensitivity. nih.govresearchgate.net

Derivatives of quinoline are often classified as "push-pull" type fluorescent molecules. These systems contain both an electron-donor group and an electron-withdrawing group within a π-conjugated system. nih.gov This configuration can lead to an intramolecular charge transfer (ICT) state, making the molecule's fluorescence sensitive to the polarity of its environment. nih.gov For instance, certain amino-quinoline derivatives exhibit fluorescent solvatochromism, where their fluorescence emission changes with the polarity of the solvent. nih.gov They may show high fluorescence quantum yield in non-polar environments, like lipid droplets within a cell, and be almost non-fluorescent in polar solvents. nih.gov This property is highly advantageous for selectively imaging non-polar structures in biological systems. nih.gov

The synthesis of these probes is a critical aspect of their development. For example, palladium-catalyzed C-H activation reactions have been employed to synthesize push-pull type fluorescent amino-quinoline derivatives in a few steps. nih.gov Such synthetic strategies allow for the introduction of various functional groups to the quinoline core, enabling the creation of a diverse library of probes with tailored properties.

The photophysical properties of these probes are extensively studied to characterize their performance. Key parameters include their absorption and emission maxima, molar absorptivity, and fluorescence quantum yield. These characteristics determine the probe's brightness, the wavelength of light required for excitation, and the color of the emitted light.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield (Φfl) Solvent
TFMAQ-8Ar derivative 3 ~400 473 73 High n-hexane
TFMAQ-8Ar derivative 3 ~420 527 107 Low Chloroform
TFMAQ-8Ar derivative 4 ~400 485 85 High n-hexane

This table is generated based on data for push-pull type amino-quinoline derivatives, which serve as representative examples for the class of compounds to which this compound belongs. nih.gov

Applications in Chemosensing for Specific Analytes

A primary application of fluorescent probes derived from this compound is in the field of chemosensing. crimsonpublishers.com These probes are designed to selectively interact with specific analytes, resulting in a measurable change in their fluorescent signal. This allows for the detection and quantification of various ions and small molecules in biological and environmental samples. duke.edusemanticscholar.org

One of the most significant applications for quinoline-based probes is the detection of metal ions. nih.gov For example, new ratiometric two-photon fluorescent probes based on 6-substituted quinolines have been developed for the specific detection of biological Zn²⁺. nih.govrsc.org Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is linked to several diseases. researchgate.net These probes exhibit a significant red shift in their fluorescence emission upon binding to Zn²⁺, allowing for ratiometric measurement of its concentration. nih.govrsc.org This ratiometric response, which is based on the ratio of fluorescence intensities at two different wavelengths, provides a more reliable and accurate quantification by minimizing interference from environmental factors. nih.gov

The selectivity of these chemosensors is a crucial feature. Probes designed for Zn²⁺ detection have demonstrated high selectivity over other biologically relevant metal ions such as Ca²⁺ and Mg²⁺. semanticscholar.org The mechanism of sensing often involves the coordination of the metal ion with heteroatoms (like nitrogen and oxygen) in the probe's structure. This binding event alters the electronic properties of the fluorophore, leading to changes in its fluorescence, such as enhancement ("turn-on") or quenching ("turn-off"). nih.gov For instance, the binding of Zn²⁺ can inhibit electron-transfer processes that would otherwise quench the fluorescence of the quinoline ring. nih.gov

Beyond metal ions, quinoline derivatives can be engineered to detect other analytes. By incorporating specific recognition moieties, probes can be developed for anions and various small molecules. duke.edunih.gov The versatility of the quinoline scaffold allows for the creation of sensors tailored to a wide range of analytical challenges in chemical biology. crimsonpublishers.com

Table 2: Performance of a 6-Substituted Quinoline Probe for Zn²⁺ Detection

Property Value/Observation
Analyte Zn²⁺
Response Ratiometric with large red shifts upon Zn²⁺ binding
Excitation Two-photon excitation at ~720 nm
Selectivity High selectivity for Zn²⁺ over other ions

This table summarizes the characteristics of newly developed 6-substituted quinoline-based probes for zinc detection. nih.govrsc.org

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Diverse 6-(2-Aminopropoxy)quinoline Analogues

The therapeutic potential of quinoline (B57606) derivatives is vast, with applications ranging from anticancer to antimicrobial agents. nih.govbiointerfaceresearch.com A critical avenue for future research lies in the development of novel and efficient synthetic routes to generate a wide array of this compound analogues. Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, provide a foundation, but modern synthetic chemistry offers more sophisticated and greener alternatives. nih.gov

Future efforts should focus on:

Molecular Hybridization: This approach involves combining the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially dual modes of action or improved properties. nih.gov For instance, creating hybrids of this compound with chalcones, known for their anticancer activities, could lead to potent new drug candidates. biointerfaceresearch.comrsc.org

Click Chemistry: The use of "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and reliable method for creating diverse libraries of triazole-containing quinoline analogues. nih.govacs.org This strategy can be employed to attach various functional groups to the core structure, facilitating the rapid exploration of the chemical space.

Catalyst-Driven Syntheses: The development of novel catalysts, including metal nanoparticles or combo-catalysts like copper-zinc, can lead to more efficient, single-step reactions with high yields and regioselectivity. nih.govnih.gov These methods often operate under milder and more environmentally friendly conditions compared to classical syntheses. nih.gov

Multi-component Reactions (MCRs): Combining the advantages of MCRs with techniques like microwave-assisted synthesis can provide fast and efficient pathways to complex heterocyclic systems based on the quinoline core, reducing reaction times and improving yields. mdpi.com

By exploring these advanced synthetic strategies, researchers can generate extensive libraries of this compound analogues with diverse substituents and properties, providing a rich pool of compounds for biological screening and lead optimization.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is paramount in modern drug discovery. For quinoline-based compounds, this integration can accelerate the design-synthesize-test cycle, leading to the more rapid identification of potent and selective drug candidates.

Future research should increasingly integrate:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.govbiointerfaceresearch.com These models can correlate the three-dimensional structure of quinoline derivatives with their biological activity, providing crucial insights into the structural features required for enhanced potency. nih.gov For example, a 3D-QSAR study on quinoline derivatives as anticancer agents identified that hydrophobic fields were a major contributor to their activity. biointerfaceresearch.com

Molecular Docking Simulations: These in silico techniques predict how a ligand (e.g., a this compound analogue) binds to the active site of a target protein. nih.govresearchgate.net Docking studies can elucidate key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex, thereby guiding the design of new derivatives with improved affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. biointerfaceresearch.comnih.gov This can confirm the stability of binding modes predicted by docking and reveal the flexibility of the protein's binding pocket. nih.gov

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) models are crucial for evaluating the drug-likeness of newly designed compounds early in the discovery process, helping to filter out candidates with unfavorable pharmacokinetic profiles. biointerfaceresearch.comnih.gov

Experimental validation through synthesis and in vitro biological assays remains essential to confirm the predictions of these computational models. This iterative cycle of computational design and experimental verification is a powerful strategy for optimizing lead compounds.

Identification of Undiscovered Molecular Targets

While many quinoline derivatives are known to target specific proteins like kinases and topoisomerases, a significant opportunity lies in identifying novel, previously undiscovered molecular targets. rsc.orgnih.gov This is particularly relevant for compounds identified through phenotypic screening, where the biological effect is known but the direct molecular target is not.

Future strategies for target deconvolution should include:

Chemoproteomics: This powerful strategy uses chemical probes to identify the protein targets of small molecules within a complex biological system. nih.gov Techniques like activity-based protein profiling (ABPP) involve designing probes that form covalent bonds with their target proteins, allowing for their subsequent identification using mass spectrometry. nih.gov

Multi-target Drug Design: Many diseases, including cancer and neurodegenerative disorders, involve complex signaling pathways. mdpi.com Designing quinoline derivatives as multi-target ligands that can modulate several key proteins simultaneously is a promising therapeutic strategy. rsc.orgmdpi.comresearchgate.net For example, quinoline-based compounds have been developed to inhibit multiple receptor tyrosine kinases (e.g., c-Met, VEGFR) involved in cancer progression. nih.govresearchgate.net The hybridization of different pharmacophores, as mentioned earlier, is a key approach to achieving multi-target activity. rsc.org

Identifying new molecular targets will not only elucidate the mechanisms of action for existing compounds but also open up entirely new avenues for therapeutic intervention.

Design of Next-Generation Quinoline-Based Chemical Probes and Ligands

Beyond their direct therapeutic use, quinoline derivatives are valuable tools for studying biological processes. The inherent fluorescence properties of the quinoline scaffold make it an excellent starting point for the design of chemical probes. crimsonpublishers.comcrimsonpublishers.com

Future research should focus on developing:

Fluorescent Probes for Bioimaging: Quinoline-based fluorescent probes can be designed for non-invasive bioimaging applications, allowing for the visualization and tracking of specific biomolecules or cellular organelles in real-time. crimsonpublishers.comcrimsonpublishers.com These probes can be engineered to detect specific ions (e.g., Hg2+), reactive oxygen species, or to selectively stain cellular components like lipid droplets. crimsonpublishers.comcrimsonpublishers.com

Activity-Based Probes (ABPs): As an extension of chemoproteomics, designing ABPs based on the this compound scaffold can help in target identification and validation. These probes can be used to measure target engagement and occupancy in cells and tissues, providing valuable data for drug development. nih.gov

Selective Ligands for Target Validation: High-quality chemical probes are essential for validating the role of a specific protein in a disease process. nih.gov Developing highly potent and selective ligands based on the quinoline structure for novel or challenging targets (e.g., specific isoforms of proteins) will be crucial for advancing our understanding of disease biology.

The development of these next-generation chemical tools will not only support the drug discovery pipeline for quinoline-based therapeutics but also provide the broader scientific community with powerful reagents to explore complex biological questions.

Q & A

Q. What are the established synthetic routes for 6-(2-Aminopropoxy)quinoline, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the quinoline C6 position. Key steps include:
  • Alkylation of 6-hydroxyquinoline with bromoalkylamines (e.g., bromoethanol derivatives) using bases like Et₃N in solvents such as THF or EtOH under reflux .
  • Reduction of intermediates (e.g., nitriles to amines) using agents like LiAlH₄ .
  • Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, THF may improve solubility of intermediates compared to EtOH .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirms substitution patterns (e.g., propoxy chain integration at δ ~3–4 ppm) and amine proton signals .
  • HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~217) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the aminopropoxy side chain .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Respiratory protection : Use NIOSH-certified P95 respirators for low-level exposure; OV/AG/P99 respirators for higher concentrations .
  • Gloves : Nitrile or neoprene gloves compliant with EN374 standards to prevent dermal exposure .
  • Waste disposal : Segregate halogenated waste (if brominated intermediates are used) and consult hazardous waste guidelines .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo pharmacological studies of this compound derivatives be addressed?

  • Methodological Answer :
  • Bioavailability assessment : Compare solubility (e.g., logP) and plasma stability using LC-MS/MS to identify metabolic liabilities .
  • Dose-response validation : Replicate in vitro IC₅₀ values in animal models while monitoring pharmacokinetic parameters (e.g., Cmax, AUC) .
  • Target engagement assays : Use CRISPR-modified cell lines to confirm on-target effects in vivo .

Q. What strategies improve synthetic yield during scale-up of this compound?

  • Methodological Answer :
  • Catalyst screening : Replace Et₃N with DBU for milder conditions and reduced side reactions .
  • Purification optimization : Use flash chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate the product from regioisomers .
  • Process automation : Implement flow chemistry for precise control of exothermic steps (e.g., LAH reductions) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

  • Methodological Answer :
  • Side-chain modifications : Introduce substituents (e.g., methyl, fluoro) at the aminopropoxy group to assess steric/electronic effects on target binding .
  • Quinoline core diversification : Synthesize 6-(2-aminopropoxy)-8-fluoroquinoline analogs to evaluate halogen bonding interactions .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with predicted binding affinity .

Q. What experimental approaches resolve ambiguities in NMR spectra of this compound derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., quinoline H5/H7 vs. propoxy protons) .
  • Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to simplify amine group identification .
  • Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., amine rotation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data for this compound across cell lines?

  • Methodological Answer :
  • Cell line validation : Confirm absence of mycoplasma contamination and authenticate cell lines via STR profiling .
  • Assay standardization : Normalize data to positive controls (e.g., doxorubicin) and use ATP-based viability assays (e.g., CellTiter-Glo) .
  • Mechanistic studies : Perform transcriptomics to identify off-target pathways in resistant cell lines .

Tables for Key Data

Property Value Reference
Molecular Weight~217 g/mol
LogP (Predicted)2.1–2.5
HPLC Retention Time8.2 min (C18, 60% MeOH/H₂O)
NMR (δ, DMSO-d₆)1.2 (t, CH₃), 3.4 (m, OCH₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.